molecular formula C11H8F3NO5S B8426492 Ethyl 3-cyano-4-trifluoromethanesulfonyloxybenzoate

Ethyl 3-cyano-4-trifluoromethanesulfonyloxybenzoate

Cat. No. B8426492
M. Wt: 323.25 g/mol
InChI Key: RVXCRXVPVIVIBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08097652B2

Procedure details

Dissolve the ethyl 3-cyano-4-hydroxy-benzoate (22.36 g, 117.1 mmoles) in anhydrous CH2Cl2 (400 mL) at 0° C. Add Et3N (24.3 mL, 175.6 mmoles), DMAP (2.14 g, 17.5 mmol), and dropwise Tf2O (49.5 g, 175.6 mmoles). Stir the mixture at room temperature for 2 hours. Concentrate the mixture under reduced pressure and subject residue to silica gel chromatography eluting hexane/EtOAc 4:1, to obtain 34.99 g of ethyl 3-cyano-4-trifluoromethanesulfonyloxy-benzoate (92% yield). MS(ES): m/z=190.0 [M-H].
Quantity
22.36 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
24.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
49.5 g
Type
reactant
Reaction Step Three
Name
Quantity
2.14 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]([CH:11]=[CH:12][C:13]=1[OH:14])[C:6]([O:8][CH2:9][CH3:10])=[O:7])#[N:2].CCN(CC)CC.[O:22](S(C(F)(F)F)(=O)=O)[S:23]([C:26]([F:29])([F:28])[F:27])(=O)=[O:24]>C(Cl)Cl.CN(C1C=CN=CC=1)C>[C:1]([C:3]1[CH:4]=[C:5]([CH:11]=[CH:12][C:13]=1[O:14][S:23]([C:26]([F:29])([F:28])[F:27])(=[O:24])=[O:22])[C:6]([O:8][CH2:9][CH3:10])=[O:7])#[N:2]

Inputs

Step One
Name
Quantity
22.36 g
Type
reactant
Smiles
C(#N)C=1C=C(C(=O)OCC)C=CC1O
Name
Quantity
400 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
24.3 mL
Type
reactant
Smiles
CCN(CC)CC
Step Three
Name
Quantity
49.5 g
Type
reactant
Smiles
O(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F
Step Four
Name
Quantity
2.14 g
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir the mixture at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the mixture under reduced pressure
WASH
Type
WASH
Details
eluting hexane/EtOAc 4:1

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(#N)C=1C=C(C(=O)OCC)C=CC1OS(=O)(=O)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 34.99 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.